molecular formula C8H5IN2O2 B1439100 3-Iodo-1H-indazole-6-carboxylic acid CAS No. 1086391-11-8

3-Iodo-1H-indazole-6-carboxylic acid

Cat. No.: B1439100
CAS No.: 1086391-11-8
M. Wt: 288.04 g/mol
InChI Key: PTPFULUJKFPTCV-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole-6-carboxylic acid is an organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of an iodine atom at the 3-position and a carboxylic acid group at the 6-position of the indazole ring. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane .

Preparation Methods

The synthesis of 3-Iodo-1H-indazole-6-carboxylic acid can be achieved through several steps:

    Reaction of indazole-6-carboxylic acid with iodine: This step involves the iodination of indazole-6-carboxylic acid using iodine and a suitable oxidizing agent to form 3-iodo-1H-indazole-6-ketone.

    Reduction of 3-iodo-1H-indazole-6-ketone: The ketone is then reduced using boric acid to yield 3-iodo-1H-indazole-6-alcohol.

    Oxidation of 3-iodo-1H-indazole-6-alcohol: Finally, the alcohol is oxidized under acidic conditions to produce this compound.

Chemical Reactions Analysis

3-Iodo-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents and halogenating agents.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or further oxidized to other functional groups. Reagents such as boric acid and oxidizing agents are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

Comparison with Similar Compounds

3-Iodo-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives such as:

Properties

IUPAC Name

3-iodo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPFULUJKFPTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653422
Record name 3-Iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-11-8
Record name 3-Iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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